molecular formula C6H10N2O3 B2857829 (2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester CAS No. 126330-91-4

(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester

Cat. No. B2857829
CAS RN: 126330-91-4
M. Wt: 158.157
InChI Key: YPHRCQHMSQLRIC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a chemical compound with the CAS Number: 126330-91-4 and a molecular weight of 158.16 . It has a linear formula of C6H10N2O3 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is represented by the linear formula C6H10N2O3 . This indicates that the molecule is composed of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“(2R)-6-Oxo-2-piperazinecarboxylic acid methyl ester” is a white to yellow solid . It has a molecular weight of 158.16 and a linear formula of C6H10N2O3 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Antiviral Applications

The compound has shown promise in the field of antiviral therapy. Specifically, it has been studied for its inhibition effects on the replication of different influenza A virus strains. The compound exhibits low cytotoxicity, making it a potential candidate for further development into an anti-influenza drug .

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are important for treating various disorders, including cancer and microbial infections .

Insulin Sensitizing Agents

In the search for new treatments for diabetes, the compound has been used in synthetic sequences to prepare molecules with potential as insulin sensitizing agents. This application is crucial given the global rise in diabetes prevalence.

Enantiospecific Synthesis

The compound serves as a starting material for enantiospecific synthesis, which is vital for creating pharmaceuticals with specific desired activities. This includes the synthesis of chiral aminoesters, which are important in producing enantiomerically pure drugs .

Marine Bioactive Compound Discovery

Marine-derived compounds are a rich source of novel bioactive substances. The compound has been investigated for its role in marine bioactive compound discovery, particularly for its effects against viral pathogens .

Catalysis in Organic Synthesis

The compound can act as a catalyst in organic synthesis processes. This application is essential for developing more efficient and environmentally friendly synthetic routes in chemical manufacturing .

Neuroprotective Agents

Research has indicated potential neuroprotective properties of the compound, making it a candidate for the treatment of neurodegenerative diseases. This application is particularly relevant given the aging global population and the increasing prevalence of conditions like Alzheimer’s disease .

Anti-inflammatory Agents

The anti-inflammatory properties of the compound are being explored, which could lead to new treatments for chronic inflammatory diseases. This is a significant area of research due to the wide range of conditions that involve inflammation .

properties

IUPAC Name

methyl (2R)-6-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRCQHMSQLRIC-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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